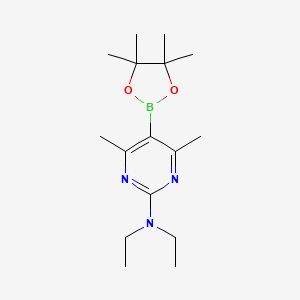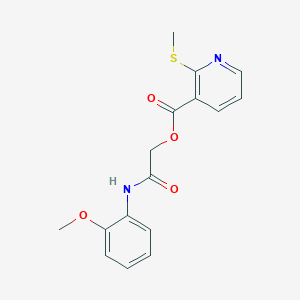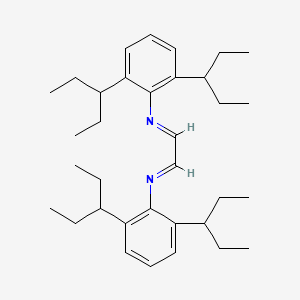
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine is a complex organic compound with the molecular formula C34H52N2
Méthodes De Préparation
The synthesis of N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine involves a multi-step reaction process. One of the reported methods includes the following steps :
Step 1: Palladium 10% on activated carbon is used as a catalyst with hydrogen in ethyl acetate at 20°C for 20 hours.
Step 2: Magnesium in tetrahydrofuran is reacted for 3 hours at temperatures between 20-40°C.
Step 3: The reaction mixture is cooled to 0-20°C.
Step 4: Sulfuric acid in tetrahydrofuran is added and heated to 100°C for 2 hours.
Step 5: Palladium 10% on activated carbon with ethanol is refluxed for 48 hours.
Step 6: Formic acid in methanol and water is added and reacted for 3 hours at 20°C.
Analyse Des Réactions Chimiques
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the imine groups are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen, palladium catalysts, sulfuric acid, and magnesium. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine involves its interaction with specific molecular targets. It acts as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway.
Comparaison Avec Des Composés Similaires
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine can be compared with similar compounds such as N,N’-bis(2,6-diisopropylphenyl)ethylenediamine . While both compounds serve as ligands in coordination chemistry, this compound is unique due to its bulkier substituents, which can lead to different steric and electronic effects.
Similar Compounds
- N,N’-bis(2,6-diisopropylphenyl)ethylenediamine
- 1,2-bis(2,6-dimethylphenylphosphino)ethane
These compounds share structural similarities but differ in their substituents and specific applications.
Propriétés
Formule moléculaire |
C34H52N2 |
|---|---|
Poids moléculaire |
488.8 g/mol |
Nom IUPAC |
N,N'-bis[2,6-di(pentan-3-yl)phenyl]ethane-1,2-diimine |
InChI |
InChI=1S/C34H52N2/c1-9-25(10-2)29-19-17-20-30(26(11-3)12-4)33(29)35-23-24-36-34-31(27(13-5)14-6)21-18-22-32(34)28(15-7)16-8/h17-28H,9-16H2,1-8H3 |
Clé InChI |
WJQCZOJDNCNOMV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N=CC=NC2=C(C=CC=C2C(CC)CC)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


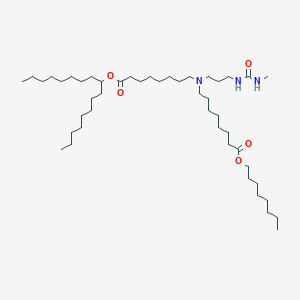
![4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B15280619.png)
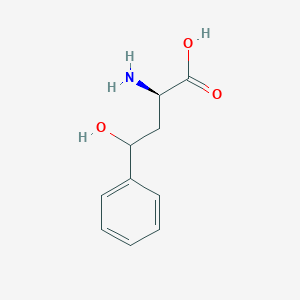
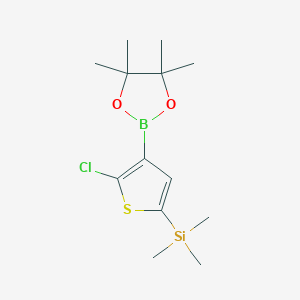
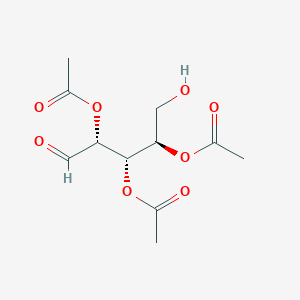

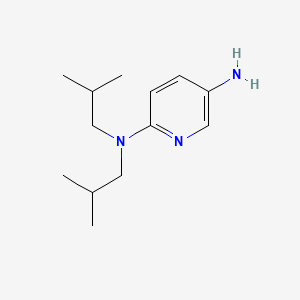
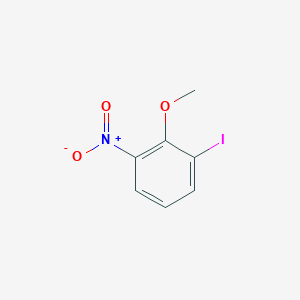
![6-(4-Chlorobenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280668.png)
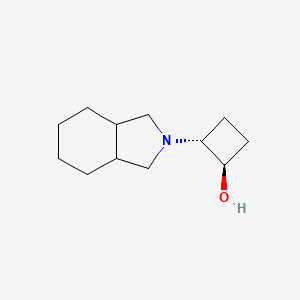
![N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B15280686.png)
